Adafosbuvir 5'-triphosphate
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H16FN2O15P3 |
|---|---|
Molecular Weight |
516.16 g/mol |
IUPAC Name |
[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16FN2O15P3/c1-9(17)6(15)10(11,26-7(9)13-3-2-5(14)12-8(13)16)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,6-7,15,17H,4H2,1H3,(H,21,22)(H,23,24)(H,12,14,16)(H2,18,19,20)/t6-,7+,9+,10+/m0/s1 |
InChI Key |
YEFGXGBFIOVTEX-MVHNUAHISA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F)O)O |
Origin of Product |
United States |
Biochemical Pathways for Adafosbuvir 5 Triphosphate Formation
Prodrug Design and Intracellular Conversion
The transformation of adafosbuvir (B605176) into its active triphosphate metabolite is a prime example of the ProTide technology. researchgate.net This approach masks the negatively charged phosphate (B84403) group of a nucleotide monophosphate with an aromatic group and an amino acid ester, rendering the molecule more lipophilic and able to permeate cell membranes. researchgate.netnih.gov Once inside the cell, these masking groups are enzymatically removed to release the nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. researchgate.netnih.gov
The Critical Role of the Phosphoramidate (B1195095) Moiety
The phosphoramidate prodrug strategy is central to the bioactivation of adafosbuvir. rsc.org This chemical modification enhances the molecule's ability to enter host cells, a crucial step for antiviral activity. The design involves attaching an L-alanine amino acid and a phenyl group to the phosphate, creating a chiral phosphorus center. researchgate.net This structure is specifically engineered to be recognized and processed by intracellular enzymes.
A Stepwise Enzymatic Process
The conversion of adafosbuvir to its active 5'-triphosphate form is a sequential process involving hydrolysis and phosphorylation. The initial step is the cleavage of the carboxyl ester of the L-alanine moiety. acs.orgresearchgate.net This is followed by the removal of the phenyl group, a reaction catalyzed by a phosphoramidase, which unmasks the monophosphate. nih.govnih.gov Finally, host cell kinases add two more phosphate groups to generate the active triphosphate metabolite. biorxiv.org
Key Enzymes in the Activation Cascade
The bioactivation of adafosbuvir is dependent on the coordinated action of several host enzymes. These enzymes are responsible for the stepwise removal of the prodrug moieties and the subsequent phosphorylation events that ultimately yield the active antiviral agent.
Esterase-Mediated Hydrolysis: The First Step
The initial and rate-determining step in the intracellular activation of adafosbuvir is the hydrolysis of the amino acid ester. acs.org This reaction is primarily mediated by two key esterases:
Cathepsin A (CatA): This lysosomal serine protease plays a major role in the hydrolysis of the ester bond in phosphoramidate prodrugs like adafosbuvir. acs.orgacs.orgnih.gov Its activity is crucial for initiating the activation cascade. nih.gov
Carboxylesterase 1 (CES1): Found predominantly in the liver, CES1 also contributes to the hydrolysis of the ester moiety, working in concert with CatA to ensure efficient prodrug activation. acs.orgacs.orgnih.gov
| Enzyme | Cellular Location | Function in Adafosbuvir Activation |
|---|---|---|
| Cathepsin A (CatA) | Lysosomes | Hydrolyzes the amino acid ester bond of the phosphoramidate prodrug. acs.orgacs.org |
| Carboxylesterase 1 (CES1) | Liver (Endoplasmic Reticulum) | Contributes to the hydrolysis of the amino acid ester bond. acs.orgacs.org |
Kinase-Mediated Phosphorylation: The Final Steps to Activation
Once the nucleoside monophosphate is liberated, it undergoes two successive phosphorylation steps to become the pharmacologically active 5'-triphosphate. biorxiv.org This process is carried out by host cell kinases:
Guanylate Kinase (GUK1): This enzyme is responsible for the first phosphorylation event, converting the monophosphate into a diphosphate (B83284). biorxiv.org
Nucleoside Diphosphate Kinase (NDPK): NDPK catalyzes the final phosphorylation, transferring a phosphate group from a donor like ATP to the diphosphate intermediate, thereby forming the active adafosbuvir 5'-triphosphate. biorxiv.orgmdpi.com
| Enzyme | Function in Adafosbuvir Activation | Substrate | Product |
|---|---|---|---|
| Guanylate Kinase (GUK1) | Phosphorylates the nucleoside monophosphate. biorxiv.org | Adafosbuvir monophosphate | Adafosbuvir diphosphate |
| Nucleoside Diphosphate Kinase (NDPK) | Phosphorylates the nucleoside diphosphate. biorxiv.org | Adafosbuvir diphosphate | This compound |
Comparative Analysis of Metabolic Activation Pathways for Related Nucleoside Analogs
The metabolic activation of nucleoside analogs is a critical determinant of their antiviral efficacy. As prodrugs, these compounds must be converted intracellularly into their pharmacologically active 5'-triphosphate form. This process often involves a series of enzymatic steps, and the efficiency of this bioactivation can vary significantly between different analogs. Adafosbuvir, a phosphoramidate prodrug (ProTide), shares a common activation strategy with other successful antiviral agents like sofosbuvir (B1194449) and remdesivir (B604916), which is designed to efficiently deliver the nucleoside monophosphate into target cells, thereby bypassing the often rate-limiting initial phosphorylation step that many conventional nucleoside analogs face. nih.govcardiff.ac.ukmdpi.comacs.org
The ProTide technology masks the negatively charged phosphate group with an aryloxy group and an amino acid ester, enhancing cell permeability. nih.govacs.org The general intracellular activation cascade for ProTides proceeds through a multi-step enzymatic pathway:
Initial Ester Hydrolysis: The process is typically initiated by the cleavage of the amino acid ester moiety. This step is catalyzed by broad-specificity esterases such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1). biorxiv.orgnih.gov
Intramolecular Cyclization and Aryl Group Expulsion: Following the initial hydrolysis, a spontaneous intramolecular cyclization occurs, leading to the release of the masking aryl group.
Phosphoramidate Bond Cleavage: The resulting intermediate, a phosphoramidate derivative of the nucleoside, is then acted upon by a phosphoramidase. The Histidine Triad (B1167595) Nucleotide-binding protein 1 (HINT1) is a key enzyme identified in the activation of several ProTide drugs, responsible for cleaving the phosphorus-nitrogen (P-N) bond to release the nucleoside monophosphate. biorxiv.orgnih.govnih.gov
Sequential Phosphorylations: The liberated nucleoside monophosphate is subsequently phosphorylated twice by host cell kinases to yield the active 5'-triphosphate metabolite. For uridine (B1682114) analogs like adafosbuvir and sofosbuvir, these kinases are typically Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK) and Nucleoside Diphosphate Kinase (NDPK). nih.govdrugbank.com For guanosine (B1672433) or adenosine (B11128) analogs, other specific kinases are involved. biorxiv.org
While this general pathway is shared, significant differences exist in the specifics of enzyme kinetics, substrate specificity, and stereoselectivity among different nucleoside analog ProTides.
Comparative Activation Pathways
The metabolic activation pathways of adafosbuvir and other prominent nucleoside analog ProTides show both commonalities and distinguishing features. The stereochemistry at the phosphorus center is a critical factor influencing the rate and preference of the initial enzymatic steps. tandfonline.comresearchgate.net
| Compound | Target Virus | Initial Activating Enzymes | Phosphoramidase | Kinases for Di- and Tri-phosphorylation | Key Pathway Characteristics |
|---|---|---|---|---|---|
| Adafosbuvir | HCV | Esterase(s) | Likely HINT1 (inferred) | Likely UMP-CMPK, NDPK (inferred) | Follows the general ProTide pathway, yielding intermediates ALS-022399 and ALS-022227 before phosphorylation. |
| Sofosbuvir | HCV | Cathepsin A, Carboxylesterase 1 (CES1) | HINT1 | UMP-CMPK, NDPK | Activation is well-characterized; HINT1-mediated cleavage can be a rate-limiting step. nih.govbiorxiv.org |
| Remdesivir | SARS-CoV-2, Ebola | Cathepsin A, Carboxylesterase 1 (CES1) | HINT1 | Adenosine Kinase (ADK), NDPK (inferred) | Initial activating enzymes (CatA, CES1) exhibit stereoselectivity for the P-center. nih.govresearchgate.net HINT1 rapidly metabolizes the intermediate. nih.gov |
| Bemnifosbuvir (AT-527) | SARS-CoV-2, HCV | Cathepsin A, Carboxylesterase 1 (CES1) | HINT1 | Guanylate Kinase 1 (GUK1), NDPK | Activation involves an additional deamination step by Adenosine Deaminase-Like Protein 1 (ADALP1). biorxiv.org CatA and CES1 show distinct and opposite stereopreferences. biorxiv.org |
Research Findings on Enzyme Specificity and Efficiency
Detailed research has highlighted the nuances in enzyme interactions that differentiate the activation of these analogs.
Rate-Limiting Steps: For conventional nucleoside analogs, the first phosphorylation step is often the bottleneck in activation. acs.org The ProTide strategy circumvents this by delivering the monophosphate directly. However, within the ProTide pathway itself, other steps can become rate-limiting. For sofosbuvir, the HINT1-catalyzed cleavage of the phosphoramidate bond has been identified as a potential rate-limiting step. biorxiv.org In the activation of bemnifosbuvir, the early steps involving CatA/CES1, HINT1, and ADALP1 are generally slower than the subsequent phosphorylation steps catalyzed by kinases. biorxiv.org
Comparative Enzyme Kinetics: Direct kinetic comparisons reveal significant differences in how efficiently enzymes process various ProTide substrates. For instance, in vitro studies comparing the hydrolysis of tenofovir (B777) alafenamide (TAF) and sofosbuvir (SBV) by recombinant human enzymes showed that the activity of CatA was approximately 4-fold higher for TAF than for SBV. mdpi.com Conversely, the HINT1-catalyzed hydrolysis of the remdesivir intermediate metabolite was found to be six times faster than another known HINT1 substrate, indicating a highly efficient conversion at this step for remdesivir. nih.gov
The following table summarizes key research findings from comparative studies.
| Nucleoside Analog | Enzyme | Research Finding | Implication |
|---|---|---|---|
| Sofosbuvir | HINT1 | Identified as a rate-limiting step in the activation pathway. biorxiv.org | The efficiency of HINT1 can dictate the overall rate of formation of the active triphosphate. |
| Remdesivir | HINT1 | Metabolizes the intermediate metabolite (MetX) 6-fold faster than a reference HINT1 substrate. nih.gov | Suggests a very efficient phosphoramidate cleavage step for remdesivir once the initial ester hydrolysis has occurred. |
| Bemnifosbuvir | Cathepsin A / CES1 | CatA shows a 14-fold higher de-esterification rate for the active (Sp) isomer (AT-511) compared to the inactive (Rp) isomer (AT-281). CES1 shows the opposite preference. biorxiv.org | Highlights the critical role of stereochemistry and the specific tissue distribution of these enzymes in determining the activation efficiency of a given diastereomer. |
| Sofosbuvir vs. Tenofovir Alafenamide (TAF) | Cathepsin A | The hydrolytic activity of CatA is ~4-fold higher for TAF than for sofosbuvir. mdpi.com | Demonstrates that even within the same ProTide class, the efficiency of the initial activation step can vary significantly based on the specific chemical structure of the prodrug. |
Molecular Mechanisms of Action of Adafosbuvir 5 Triphosphate
Target Identification and Validation: Viral RNA-Dependent RNA Polymerases (RdRps)
The primary targets of adafosbuvir (B605176) 5'-triphosphate are viral RNA-dependent RNA polymerases, which are crucial enzymes for the replication of RNA viruses. These enzymes synthesize new viral RNA genomes using an RNA template.
Adafosbuvir 5'-triphosphate demonstrates a high degree of specificity for the Hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase. nih.govwikipedia.orgpatsnap.com This enzyme is a key component of the HCV replication machinery. frontiersin.org The catalytic site of the NS5B protein is highly conserved across different HCV genotypes, making it an attractive target for antiviral therapy. nih.govwikipedia.org The active triphosphate form of the analogous prodrug sofosbuvir (B1194449) has been shown to inhibit recombinant NS5B polymerases from HCV genotypes 1-4 with similar efficacy, indicating broad activity. nih.gov The specificity of this compound for NS5B is a critical factor in its therapeutic efficacy, as it minimizes off-target effects on host cellular polymerases. nih.gov
The interaction between the triphosphate analog and the NS5B polymerase is highly specific. X-ray crystallography studies of the analogous sofosbuvir triphosphate bound to HCV NS5B have revealed that key amino acid residues within the active site are crucial for binding. For instance, the Asn291 residue plays a critical role in the interaction with the 2'-F group of the inhibitor, facilitating its incorporation into the growing RNA chain. biorxiv.org The S282T mutation is a known resistance mutation that can reduce the susceptibility to this class of inhibitors. nih.gov
Table 1: Inhibitory Activity of Sofosbuvir Triphosphate (analogous to this compound) against Viral Polymerases
Viral Polymerase Virus IC50 Value (µM) Reference HCV NS5B Hepatitis C Virus 0.12 nih.gov KFDV NS5 Kyasanur Forest Disease Virus 3.73 ± 0.033 nih.gov ZIKV NS5 Zika Virus 0.38 ± 0.03 nih.gov
While highly potent against HCV NS5B, this compound and its analogs have also been investigated for their activity against other viral polymerases, such as the nsp12 RNA-dependent RNA polymerase of SARS-CoV-2. In silico and in vitro studies have shown that the triphosphate form of sofosbuvir can be incorporated by the SARS-CoV-2 RdRp, leading to chain termination. nih.govnih.gov
However, the efficiency of inhibition appears to be lower compared to its activity against HCV NS5B. nih.gov Docking studies suggest that the active triphosphate form can fit into the active site of the SARS-CoV-2 nsp12 polymerase. nih.gov Despite this, the antiviral potency against SARS-CoV-2 in cellular assays is modest. nih.gov The presence of a proofreading 3'–5' exonuclease (nsp14) in coronaviruses can also impact the efficacy of nucleoside analogs by potentially removing the incorporated chain terminator. nih.gov Interestingly, RNA terminated by the sofosbuvir analog has shown greater resistance to this proofreading activity compared to RNA terminated by other antivirals like remdesivir (B604916). nih.gov
Elucidation of Enzymatic Inhibition Mechanism
The inhibitory effect of this compound on viral RdRps is a multi-step process involving competitive binding, incorporation into the nascent RNA strand, and subsequent chain termination.
This compound acts as a competitive inhibitor of the natural nucleoside triphosphate (NTP) substrates of the viral RdRp. nih.gov Structurally, it mimics the natural uridine (B1682114) triphosphate, allowing it to bind to the active site of the polymerase. patsnap.com This competitive binding prevents the natural substrate from accessing the active site, thereby hindering the process of viral RNA synthesis. The binding affinity of the triphosphate analog to the viral polymerase is a key determinant of its inhibitory potency.
Following binding to the polymerase active site, this compound is incorporated into the elongating viral RNA strand. patsnap.comresearchgate.net Once incorporated, it acts as a non-obligate chain terminator. nih.gov This means that despite having a 3'-hydroxyl group, which is typically required for the formation of the next phosphodiester bond, the presence of modifications at the 2' position of the ribose sugar (a fluoro group and a methyl group) creates steric hindrance. researchgate.netnih.gov This steric clash prevents the efficient binding and incorporation of the next incoming nucleotide, effectively halting the elongation of the RNA chain. patsnap.comresearchgate.net This premature termination of RNA synthesis is a crucial step in the antiviral mechanism. droracle.ai
Table 2: Key Features of this compound's Chain Termination Mechanism
Feature Description Reference Mechanism Non-obligate chain termination nih.gov Key Structural Element 2'-fluoro and 2'-C-methyl groups on the ribose nih.gov Effect Steric hindrance preventing further nucleotide addition frontiersin.org
The ultimate consequence of the incorporation of this compound is the disruption of phosphodiester bond formation. The viral RdRp catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming NTP. biorxiv.org The steric hindrance caused by the 2'-modifications of the incorporated adafosbuvir analog prevents the proper positioning of the next NTP and the subsequent nucleophilic attack required for phosphodiester bond formation. researchgate.net This leads to the cessation of RNA elongation and the production of truncated, non-functional viral genomes, thereby inhibiting viral replication. patsnap.com
Molecular Interactions within the Polymerase Active Site
The active form of adafosbuvir, known as this compound or ALS-022235, exerts its antiviral effect by targeting the active site of the hepatitis C virus (HCV) NS5B polymerase. This enzyme is a critical component of the viral replication machinery, responsible for synthesizing new copies of the viral RNA genome. this compound, as a uridine triphosphate analog, mimics the natural substrate for the polymerase, allowing it to compete for binding at the catalytic site.
Identification of Key Residues Involved in Ligand Binding and Catalysis
While specific crystallographic studies detailing the precise interactions of this compound with the NS5B active site are not extensively available in public literature, the binding of nucleoside analog inhibitors to this well-conserved region is understood through research on similar molecules. The catalytic center of the NS5B polymerase is characterized by several conserved motifs common to RNA-dependent RNA polymerases.
Key residues within the NS5B active site are crucial for the binding of nucleotide triphosphates and for the catalysis of the phosphodiester bond formation. These residues create a pocket that accommodates the incoming nucleotide. The interaction between the inhibitor and these residues is fundamental to its mechanism of action.
Based on studies of other 2'-modified nucleoside inhibitors, several amino acid residues within the NS5B active site are predicted to play a critical role in the binding of this compound. The aspartic acid residues within the highly conserved GDD motif (motif C) are essential for coordinating two divalent metal ions (typically Mg²⁺ or Mn²⁺), which are necessary for the nucleotidyl transfer reaction. frontiersin.org Other key residues in the palm domain, such as those in motif A (D220-X(4)-D225) and motif B (S282-X(8)-N291), are involved in selecting the correct ribonucleoside triphosphate and positioning it for incorporation. frontiersin.org
The S282 residue is particularly important for the action of 2'-C-methylated nucleoside inhibitors. plos.org A mutation at this position to threonine (S282T) can confer resistance by creating a steric clash with the 2'-methyl group of the inhibitor. plos.org While Adafosbuvir has a 2'-fluoro and 2'-C-methyl modification, the interaction with S282 is a critical determinant of its inhibitory activity. Furthermore, the N291 residue has been shown to be important for the interaction with the 2'-substituents of other nucleoside analogs. nih.gov
Table 1: Key Residues in the HCV NS5B Polymerase Active Site Implicated in Nucleoside Inhibitor Binding
| Motif | Key Residue(s) | Postulated Role in Binding and Catalysis |
| A | D220, D225 | Coordination of metal ions, positioning of the nucleotide. |
| B | S282, N291 | Ribonucleoside triphosphate selection, interaction with the ribose moiety of the incoming nucleotide. |
| C | GDD (Gly317, Asp318, Asp319) | Coordination of divalent metal ions essential for the catalytic reaction. |
Conformational Changes Induced by Inhibitor Binding and Incorporation
The binding of a nucleotide, whether it be the natural substrate or an inhibitor like this compound, to the active site of the NS5B polymerase is known to induce conformational changes in the enzyme. The NS5B polymerase has a characteristic "right-hand" shape, with finger, palm, and thumb subdomains. frontiersin.org The active site is located within the palm domain, and the fingers and thumb domains play a crucial role in positioning the RNA template and the incoming nucleotide.
Upon binding of the RNA template and the nucleotide, the fingers and thumb domains undergo conformational shifts to create a more enclosed active site. This conformational change is essential for catalysis, as it properly aligns the 3'-hydroxyl of the growing RNA chain, the incoming nucleotide triphosphate, and the catalytic metal ions.
The incorporation of this compound into the nascent RNA strand leads to chain termination. This is because the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of this compound sterically hinder the formation of the next phosphodiester bond. Once incorporated, the modified sugar moiety prevents the proper positioning of the next incoming natural nucleotide triphosphate, effectively halting the elongation of the viral RNA chain. This premature termination of RNA synthesis is the ultimate molecular mechanism by which this compound inhibits HCV replication. The binding of non-nucleoside inhibitors to allosteric sites can also induce conformational changes that render the enzyme inactive. biorxiv.org
Enzymatic Inhibition Kinetics and Selectivity Studies
Determination of Half-Maximal Inhibitory Concentrations (IC50) against Viral Polymerases
The active triphosphate form of sofosbuvir (B1194449), GS-461203, is a potent pan-genotypic inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication. europa.eu In biochemical assays, GS-461203 demonstrates inhibitory activity across multiple HCV genotypes. genixpharma.com The 50% inhibitory concentration (IC50) values for the recombinant NS5B polymerase from HCV genotypes 1b, 2a, 3a, and 4a range from 0.7 to 2.6 μM. europa.eugenixpharma.com Specific IC50 values have been reported as 1.6 μM for genotype 1b, 2.8 μM for genotype 2a (JFH-1), 0.7 μM for genotype 3a, and 2.6 μM for genotype 4a. medchemexpress.com The in-vitro antiviral activity of the parent compound, sofosbuvir, against less common genotypes like 4, 5, and 6 was found to be similar to that observed for genotypes 1, 2, and 3. europa.eu
The inhibitory action of this class of compounds is not limited to HCV. Studies on other viruses from the Flaviviridae family have also been conducted. For instance, sofosbuvir triphosphate exhibited an IC50 of 3.73 ± 0.033 μM against the RNA-dependent RNA polymerase (RdRp) of the Kyasanur Forest disease virus (KFDV). biorxiv.org The active triphosphate form of sofosbuvir has also been shown to be incorporated by the SARS-CoV and SARS-CoV-2 RdRps, where it acts as an immediate terminator of the polymerase reaction. researchgate.net
| Viral Polymerase | IC50 (μM) | Reference |
|---|---|---|
| HCV NS5B Genotype 1b | 1.6 | medchemexpress.com |
| HCV NS5B Genotype 2a (JFH-1) | 2.8 | medchemexpress.com |
| HCV NS5B Genotype 3a | 0.7 | medchemexpress.com |
| HCV NS5B Genotype 4a | 2.6 | medchemexpress.com |
| KFDV NS5 RdRp | 3.73 | biorxiv.org |
Substrate Specificity and Kinetic Parameters of Adafosbuvir (B605176) 5'-triphosphate
Adafosbuvir 5'-triphosphate acts as a competitive inhibitor of the HCV NS5B polymerase. Its mechanism involves mimicking natural uridine (B1682114) nucleotides, getting incorporated into the growing viral RNA chain by the NS5B polymerase, and subsequently causing chain termination. patsnap.comwikipedia.org This action halts the replication of the viral genome. patsnap.com
Detailed kinetic studies on the closely related analog, sofosbuvir's active triphosphate (2'-F,2'-Me-UTP), show that it is incorporated by the HCV RNA-dependent RNA polymerase (RdRp) and prevents any further incorporation, functioning as a nonobligate chain terminator. nih.govnih.govbiorxiv.org The 2' methyl group of the incorporated nucleotide analog is thought to cause a steric clash with the incoming natural nucleotide triphosphate (NTP), thereby blocking further elongation. wikipedia.org The efficiency of incorporation is a key determinant of antiviral activity. For a related compound, GS-6620, its active triphosphate metabolite was found to be a competitive inhibitor of NS5B-catalyzed ATP incorporation, with Ki/Km values of 0.23 for HCV NS5B genotype 1b and 0.18 for genotype 2a. researchgate.net
Evaluation of Selectivity against Host Cellular Polymerases (e.g., Human DNA Polymerases)
A critical feature of effective nucleotide analog antivirals is high selectivity for the viral polymerase over host cellular polymerases to minimize toxicity. nih.gov The active metabolite of sofosbuvir, GS-461203, is not an inhibitor of human DNA and RNA polymerases, nor is it an inhibitor of mitochondrial RNA polymerase (POLRMT). europa.eugenixpharma.com In vitro studies have shown that GS-461203 has a very low affinity for host cellular and mitochondrial DNA and RNA polymerases. xiahepublishing.com
Specifically, the triphosphate of sofosbuvir did not inhibit human DNA polymerase α, DNA polymerase β, or DNA polymerase γ, nor RNA polymerase II, at concentrations up to 200 μM. xiahepublishing.com It also showed no significant activity against mitochondrial RNA polymerase at concentrations up to 500 μM. xiahepublishing.com Another study confirmed that PSI-7409 (sofosbuvir triphosphate) weakly inhibits human DNA polymerase α with an IC50 of 550 μM and shows no inhibition of DNA Pol β and γ. medchemexpress.com This significant difference in inhibitory concentration between viral and human polymerases underscores the high selectivity of the compound, contributing to a favorable toxicity profile. patsnap.comxiahepublishing.com
| Host Polymerase | IC50 (μM) | Reference |
|---|---|---|
| Human DNA Polymerase α | >200 / 550 | medchemexpress.comxiahepublishing.com |
| Human DNA Polymerase β | >200 / No Inhibition | medchemexpress.comxiahepublishing.com |
| Human DNA Polymerase γ | >200 / No Inhibition | medchemexpress.comxiahepublishing.com |
| Human RNA Polymerase II | >200 | xiahepublishing.com |
| Mitochondrial RNA Polymerase (mtRNAP) | >500 | xiahepublishing.com |
Impact on Host Nucleotide Biosynthesis Pathways (e.g., CTP Synthase Activity)
The replication of RNA viruses like HCV is highly dependent on the host cell's pool of ribonucleotides, particularly cytidine-5'-triphosphate (B129977) (CTP). nih.gov CTP synthase (CTPS) is the enzyme responsible for the rate-limiting step in the de novo biosynthesis of CTP. nih.govresearchgate.net Therefore, it is important to understand if antiviral nucleotide analogs interfere with this pathway.
Studies using E. coli CTPS as a model enzyme have shown that sofosbuvir-5'-triphosphate (SFU-TP) can act as a substrate for CTP synthase. nih.govresearchgate.net Interestingly, while the natural product CTP induces the formation of filaments by the CTPS enzyme, sofosbuvir-5'-triphosphate was found to prevent this CTP-induced filament formation. nih.govresearchgate.net These findings indicate that repurposed antiviral agents have the potential to affect the activity of critical enzymes in the host's pyrimidine (B1678525) nucleotide biosynthesis pathway. nih.gov
Analysis of Cytochrome P450 Enzyme Inhibition
Drug-drug interactions are often mediated by the cytochrome P450 (CYP) family of enzymes. The parent prodrug, sofosbuvir, is not metabolized by cytochrome P450 isoenzymes. oup.com Furthermore, sofosbuvir does not induce or inhibit the metabolism of other drugs that are substrates of these enzymes. oup.com While sofosbuvir is a substrate for the drug transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), it is not a substrate for CYP enzymes. oup.comaidsmap.com This lack of interaction with the CYP450 system is a significant advantage, as it reduces the potential for clinically relevant drug-drug interactions with medications that are metabolized through this common pathway. oup.comnih.gov
Structural Biology of Adafosbuvir 5 Triphosphate and Its Enzyme Complexes
X-ray Crystallography of Viral Polymerase-Adafosbuvir 5'-triphosphate Complexes
Direct X-ray crystallographic data for an HCV NS5B polymerase-adafosbuvir 5'-triphosphate complex is not publicly available. However, the structure of the NS5B polymerase in complex with other nucleotide inhibitors, such as sofosbuvir (B1194449) triphosphate, provides a robust model for how adafosbuvir's active form likely interacts with its target. rcsb.orgnih.gov
X-ray crystallography is a primary technique used to determine the three-dimensional atomic structure of macromolecules like viral polymerases. nih.gov The HCV NS5B polymerase adopts a classic "right-hand" shape, composed of finger, palm, and thumb subdomains that encircle the active site located within the palm domain. nih.govnih.govtandfonline.complos.org This active site is the target for nucleotide inhibitors that mimic natural substrates. nih.gov
By analogy with sofosbuvir, it is anticipated that adafosbuvir (B605176) 5'-triphosphate would occupy this same catalytic site, positioning its triphosphate moiety to interact with two catalytic magnesium ions and its uridine (B1682114) base to form hydrogen bonds with the templating RNA strand. The unique 4'-methyl modification on adafosbuvir's sugar ring would be oriented within the active site to interfere with the subsequent steps of viral RNA synthesis. patsnap.com
The binding pocket for nucleotide inhibitors within the NS5B polymerase is highly conserved across HCV genotypes, which is why inhibitors targeting this site often have broad genotypic coverage. nih.govnih.gov Structural studies of NS5B have revealed that the binding of a nucleotide substrate induces a conformational change from an "open" to a more "closed" state, which is necessary to properly align the reactants for catalysis. nih.govmdpi.com
Analysis of the NS5B active site in complex with sofosbuvir triphosphate has identified key residue interactions, which are likely mirrored in its interaction with adafosbuvir 5'-triphosphate:
Triphosphate Moiety: The triphosphate chain is coordinated by two Mg²⁺ ions, which are in turn held in place by the carboxylate side chains of conserved aspartate residues (e.g., Asp220, Asp318, Asp319).
Sugar Moiety: The ribose sugar sits (B43327) in a pocket where residues like Ser282 are critical. Modifications on the sugar, such as the 2'- and 4'-positions, directly interact with this part of the pocket.
Nucleobase: The uracil (B121893) base forms standard Watson-Crick hydrogen bonds with a corresponding adenosine (B11128) in the template RNA strand.
Non-nucleoside inhibitors are known to bind to allosteric sites on the enzyme, inducing conformational changes that prevent the active site from adopting its catalytically competent state. nih.govnih.gov Nucleotide inhibitors like this compound bind directly in the active site but are designed to disrupt the catalytic cycle after their incorporation.
Adafosbuvir is a non-obligate chain terminator. Unlike obligate terminators that lack a 3'-hydroxyl (3'-OH) group necessary for forming the next phosphodiester bond, non-obligate terminators possess a 3'-OH but still halt RNA synthesis. mdpi.com The mechanism of termination is typically due to steric hindrance.
For the well-studied inhibitor sofosbuvir, which has a 2'-fluoro and a 2'-C-methyl group, the chain termination mechanism has been elucidated at the atomic level. After its incorporation into the nascent RNA chain, the 2'-C-methyl group creates a steric clash with the ribose of the next incoming nucleoside triphosphate (NTP). This clash prevents the incoming NTP from achieving the precise alignment required for the 3'-OH to attack its alpha-phosphate, thereby terminating chain elongation. mdpi.com
Adafosbuvir features a different modification pattern, most notably a 4'-methyl group. patsnap.com It is highly probable that this 4'-methyl group serves the same function as sofosbuvir's 2'-methyl group. Once adafosbuvir monophosphate is incorporated into the RNA strand, the 4'-methyl group would extend into the active site, creating a steric barrier that blocks the binding or proper positioning of the subsequent NTP, leading to the immediate termination of viral RNA synthesis. researchgate.net
Structural Analysis of Activating Enzyme Interactions with Adafosbuvir Precursors
Adafosbuvir is a phosphoramidate (B1195095) prodrug (a "ProTide") that must be metabolized within the host cell to its active 5'-triphosphate form. newdrugapprovals.org This activation occurs via a multi-step pathway involving several host enzymes. While crystal structures of adafosbuvir with these specific enzymes have not been published, detailed structural and mechanistic studies of other ProTides, such as bemnifosbuvir and sofosbuvir, provide a clear blueprint for this process. biorxiv.orgnih.govbiorxiv.org
The general activation pathway for a uridine-based ProTide like adafosbuvir is as follows:
Ester Hydrolysis: The prodrug enters the cell, where a carboxylesterase, such as Cathepsin A (CatA), hydrolyzes the amino acid ester moiety. nih.govresearchgate.net
Cyclization and Phenyl Group Expulsion: This hydrolysis triggers a spontaneous intramolecular cyclization, where the newly freed carboxyl group attacks the phosphorus center, forming a transient five-membered ring intermediate and expelling the phenoxy group. nih.gov
Phosphoramidase Cleavage: The P-N bond of the resulting phosphoramidate intermediate is cleaved by a phosphoramidase, such as a histidine triad (B1167595) nucleotide-binding (HINT) protein (e.g., HINT1), releasing the nucleoside 5'-monophosphate. biorxiv.org
Kinase Phosphorylation: The monophosphate is then sequentially phosphorylated twice by cellular kinases. For a uridine analog, this is typically carried out by UMP-CMP kinase (UCK) to form the diphosphate (B83284), followed by a nucleoside diphosphate kinase (NDPK) to yield the active 5'-triphosphate. biorxiv.orgnih.gov
The efficacy of the ProTide strategy relies on precise protein-ligand interactions at each enzymatic step. longdom.orgnih.gov The specific stereochemistry of the prodrug is critical; adafosbuvir, like sofosbuvir, is synthesized as the Sp-diastereomer at the phosphorus center, which is preferentially recognized by the activating enzymes. nih.gov
Based on structural data from analogous compounds, the interactions would be:
Carboxylesterase (e.g., CatA): The enzyme's active site recognizes and binds the L-alanine ester portion of the prodrug, positioning the ester bond for hydrolysis by the enzyme's catalytic triad (serine, histidine, aspartate).
HINT1: After cyclization and release of the phenol, the phosphoramidate intermediate binds to the HINT1 active site. Key histidine residues in the active site are crucial for the catalysis of P-N bond cleavage to release the monophosphate. biorxiv.org
Kinases (UCK and NDPK): The monophosphate and subsequent diphosphate metabolites bind to the respective kinase active sites. These interactions involve coordination of the phosphate (B84403) groups with magnesium ions and specific protein motifs, as well as recognition of the nucleoside portion, to facilitate the transfer of phosphate groups from ATP. nih.govbiorxiv.org
The function of the metabolic activation pathway is dictated by key amino acid residues within the active sites of the participating enzymes. nih.govmdpi.comnih.gov
In carboxylesterases , a catalytic triad performs the hydrolysis of the prodrug's ester group. The surrounding binding pocket provides specificity for the L-alanine isopropyl ester of adafosbuvir.
In HINT proteins , conserved histidine residues act as the key catalytic players in cleaving the phosphoramidate bond. The shape and charge distribution of the binding pocket ensure that only the correct intermediate is processed. biorxiv.org
In nucleotide kinases like UCK and NDPK, conserved motifs such as the P-loop (Walker A motif) are essential for binding the phosphate groups of both the substrate (the adafosbuvir metabolite) and the phosphate donor (ATP). nih.gov The specificity for the nucleobase and sugar is determined by other residues within the active site, ensuring that the correct nucleoside metabolite is phosphorylated. nih.govbiorxiv.org
The table below summarizes the key enzymes and their roles in the activation of a ProTide like adafosbuvir.
| Enzymatic Step | Enzyme Class | Example Enzyme | Substrate | Product | Role of Key Residues |
|---|---|---|---|---|---|
| 1. Ester Hydrolysis | Esterase / Protease | Cathepsin A (CatA) | Adafosbuvir Prodrug | Carboxylate intermediate | Catalytic triad (Ser, His, Asp) performs hydrolysis. |
| 2. P-N Bond Cleavage | Phosphoramidase | HINT1 | Alanine-phosphoramidate intermediate | Adafosbuvir 5'-monophosphate | Catalytic histidine residues cleave the P-N bond. |
| 3. First Phosphorylation | Nucleoside Monophosphate Kinase | UMP-CMP Kinase (UCK) | Adafosbuvir 5'-monophosphate | Adafosbuvir 5'-diphosphate | P-loop binds phosphate; other residues recognize the nucleoside. |
| 4. Second Phosphorylation | Nucleoside Diphosphate Kinase | NDPK | Adafosbuvir 5'-diphosphate | This compound (Active) | Catalytic histidine in a "ping-pong" mechanism transfers phosphate from ATP. |
Advanced Spectroscopic Techniques in Structural Characterization (e.g., NMR)
In the absence of comprehensive crystallographic data, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the structural characterization of nucleotide analogues like adafosbuvir and its metabolites. uzh.chias.ac.in NMR can provide detailed information about molecular structure, conformation, and the metabolic conversion process in solution. nih.gov
¹H and ¹³C NMR: These standard techniques are used to confirm the fundamental chemical structure of the adafosbuvir prodrug and its intermediate metabolites, ensuring the correct connectivity of atoms. libretexts.org
¹⁹F NMR: Adafosbuvir contains a fluorine atom on its sugar moiety. ¹⁹F NMR is a highly sensitive technique that would provide a clean and distinct signal, serving as a powerful tool for identifying the compound and monitoring its purity and stability.
³¹P NMR: This is arguably the most critical NMR technique for studying phosphoramidate prodrugs. libretexts.org Because phosphorus is at the heart of the ProTide moiety, ³¹P NMR can directly observe the chemical environment of the phosphorus atom. It is used to:
Confirm the stereochemistry at the phosphorus center (Sp vs. Rp).
Monitor the conversion of the prodrug (a phosphoramidate) to the monophosphate, diphosphate, and ultimately the active triphosphate metabolite, as each species has a distinct chemical shift.
The table below outlines the applications of various NMR techniques in the characterization of adafosbuvir and its triphosphorylated form.
| NMR Technique | Nucleus Observed | Application for Adafosbuvir Characterization |
|---|---|---|
| Proton (¹H) NMR | ¹H | Confirms the overall molecular structure, including the base, sugar, and ProTide components. |
| Carbon (¹³C) NMR | ¹³C | Provides a carbon skeleton map, complementing ¹H NMR for full structural elucidation. |
| Fluorine (¹⁹F) NMR | ¹⁹F | Provides a specific signal for the fluorine atom on the sugar ring, useful for identification and purity analysis. |
| Phosphorus (³¹P) NMR | ³¹P | Distinguishes between the prodrug, monophosphate, diphosphate, and triphosphate forms. Confirms stereochemistry at the phosphorus center. |
| 2D NMR (e.g., COSY, HSQC) | ¹H, ¹³C, ³¹P | Establishes correlations between nuclei to definitively assign signals and confirm the connectivity and detailed 3D conformation in solution. |
Computational Modeling and Molecular Dynamics Simulations of Binding Events
Computational modeling and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery, offering atomic-level insights into the interaction between a ligand and its biological target. ijeast.comnih.gov For nucleotide analogs like this compound, these in silico methods are crucial for elucidating the precise binding mechanisms within the active site of the viral polymerase, predicting binding affinity, and understanding the dynamics of the enzyme-inhibitor complex. researchgate.netjcsp.org.pk While detailed, peer-reviewed computational studies focusing specifically on this compound's interaction with the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) are not extensively available in public literature, the established methodologies used for similar nucleotide inhibitors provide a clear framework for how such binding events are analyzed. nih.govresearchgate.net
Adafosbuvir is a prodrug that, once inside a cell, is metabolized into its pharmacologically active form, this compound. This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase, leading to the termination of viral RNA replication. Computational analyses are key to understanding how this molecule outcompetes natural nucleotides and how its unique structure contributes to its inhibitory potency.
Molecular docking is typically the initial step in these computational studies. jcsp.org.pkd-nb.info This technique predicts the preferred orientation of the inhibitor within the enzyme's binding pocket, generating a static model of the complex. The process involves scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov For this compound, docking simulations would place the molecule into the catalytic site of the NS5B polymerase, identifying key interactions between the triphosphate moiety, the modified sugar, and the nucleobase with the amino acid residues of the enzyme. Studies on analogous inhibitors like Sofosbuvir have identified critical interactions with residues such as Arg200, Cys336, and Met414 for the triphosphate group and others like Ser368 for the sugar moiety. nih.govmdpi.com
Following docking, molecular dynamics (MD) simulations provide a dynamic view of the binding event over time, typically on the nanosecond scale. nih.govresearchgate.net These simulations model the movements of every atom in the system, offering a more realistic representation of the biological environment. jcsp.org.pk The stability of the inhibitor within the binding site is a key output, often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. mdpi.commdpi.com A stable complex will show minimal deviation after an initial equilibration period. nih.gov
Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are then applied to the MD simulation trajectories to provide a more accurate estimation of binding affinity. nih.gov These calculations dissect the total binding energy into its constituent parts, as detailed in the table below.
| Energy Component | Description | Typical Contribution to Binding |
|---|---|---|
| Van der Waals Energy (ΔEvdw) | Energy from non-bonded interactions (attraction/repulsion) between atoms. | Favorable |
| Electrostatic Energy (ΔEele) | Energy from the interaction of charged or polar groups. | Favorable |
| Polar Solvation Energy (ΔGpol) | Energy required to desolvate the inhibitor and the binding site. | Unfavorable |
| Non-polar Solvation Energy (ΔGnonpol) | Energy gained from hydrophobic interactions. | Favorable |
This table illustrates the typical components of binding free energy calculations used in molecular dynamics simulations. The contributions are general and not specific to this compound due to the limited availability of specific public data.
Furthermore, per-residue energy decomposition analysis can pinpoint which amino acids in the NS5B polymerase contribute most significantly to the binding of the inhibitor. nih.gov This information is invaluable for understanding the basis of the inhibitor's potency and for designing next-generation drugs with improved affinity or resistance profiles.
The structural insights from these computational models are critical. For instance, the 2'-fluoro-2'-methyl substitution on the ribose ring of Adafosbuvir creates a specific three-dimensional conformation that influences its interaction with the polymerase active site. MD simulations can reveal how this modification affects the flexibility of the sugar pucker and its positioning relative to key catalytic residues, ultimately explaining its mechanism as a chain terminator.
In Vitro Antiviral Spectrum and Potency
Activity in Viral Replicon Assays and Cellular Models
The antiviral efficacy of Adafosbuvir (B605176) 5'-triphosphate's parent compounds has been extensively evaluated using established in vitro systems, including viral replicon assays and various cell culture models. ateapharma.com Replicon systems are powerful tools that contain the viral genes necessary for RNA replication but lack the genes for producing infectious virus particles, allowing for the safe study of viral replication inhibitors. nih.gov
These assays typically involve introducing the replicon RNA into host cells, such as human hepatoma (Huh-7) cells for the Hepatitis C Virus (HCV), and then measuring the level of viral RNA or a reporter gene (like luciferase) after treatment with the antiviral compound. ateapharma.comnih.gov This allows for a direct assessment of the compound's ability to inhibit the viral replication machinery. nih.gov
Studies on the prodrugs of Adafosbuvir 5'-triphosphate, such as AT-511 (the free base of bemnifosbuvir/AT-527), have demonstrated potent inhibition of HCV replication. In replicon assays, these compounds were found to be significantly more potent than sofosbuvir (B1194449), a widely used anti-HCV drug. Specifically, the 50% effective concentration (EC50) values for AT-511 were 6 to 27 times lower than those for sofosbuvir against laboratory strains of HCV. ateapharma.com Furthermore, the 95% inhibitory concentration (IC95) values were 7 to 33 times lower than those of sofosbuvir against clinical isolates of HCV, indicating a high degree of potency. ateapharma.com The active triphosphate form, AT-9010 (this compound), accumulates in cells, leading to the termination of the elongating viral RNA chain. nih.gov
A key attribute for any new anti-HCV agent is its ability to inhibit a broad range of viral genotypes. The prodrugs of this compound have shown potent, pan-genotypic activity. ateapharma.com Laboratory and clinical isolates from HCV genotypes 1 through 5 have been tested, demonstrating the compound's broad efficacy. ateapharma.com
The activity was evaluated in a panel of replicons with NS5B sequences from various HCV genotypes, including laboratory reference strains (GT 1a, 1b, 2a, 3a, 4a, and 5a) and patient-derived isolates (GT 1a, 1b, 2a, 2b, 3a, 4a, and 4d). ateapharma.com The compound maintained its high potency across all these genotypes. ateapharma.com Notably, it also retained its activity against HCV variants containing the S282T substitution in the NS5B polymerase, a mutation known to confer resistance to sofosbuvir. Against this resistant variant, the prodrugs were 40- to 124-fold more potent than sofosbuvir. ateapharma.com
| HCV Genotype/Subtype | Activity Status | Potency Relative to Sofosbuvir |
|---|---|---|
| Genotype 1a | Active | More Potent |
| Genotype 1b | Active | More Potent |
| Genotype 2a | Active | More Potent |
| Genotype 2b | Active | More Potent |
| Genotype 3a | Active | More Potent |
| Genotype 4a | Active | More Potent |
| Genotype 4d | Active | More Potent |
| Genotype 5a | Active | More Potent |
| S282T Resistance Variant | Active | Significantly More Potent (40-124x) |
Broad-Spectrum Antiviral Potential against Other RNA Viruses
The inhibitory action of this compound is not limited to HCV. Its targeting of the conserved viral RdRp enzyme suggests potential for broad-spectrum activity against other RNA viruses. nih.gov In vitro studies have confirmed this potential, showing potent activity against several coronaviruses, including SARS-CoV-2. nih.govresearchgate.net The compound has also been evaluated against Dengue virus, where its active triphosphate form, AT-9010, was found to target the viral NS5 protein, which contains the RdRp domain. nih.gov This broad-spectrum activity highlights its potential as a therapeutic agent for a range of viral infections. researchgate.netscilifelab.se
Time-of-Addition and Dose-Response Studies in Cell Culture
Time-of-addition studies are crucial for determining which stage of the viral lifecycle an antiviral compound inhibits. nih.govspringernature.com For a nucleoside analog inhibitor like this compound, which acts as a chain terminator, the inhibitory effect is expected to occur during the viral RNA synthesis phase. nih.govpatsnap.com This means the compound would lose its antiviral activity if added after viral genome replication is complete. nih.gov The mechanism of halting RNA synthesis through chain termination is consistent with findings from such studies, which pinpoint the action to the replication step. nih.gov
Dose-response studies, which are fundamental to determining EC50 and IC50 values, have demonstrated a clear relationship between the concentration of the parent prodrug and the extent of viral inhibition. ateapharma.comnih.gov These experiments confirm that the antiviral effect is dose-dependent, with higher concentrations leading to greater suppression of viral replication up to a saturation point. ateapharma.com
Molecular Basis of Viral Resistance to Adafosbuvir 5 Triphosphate
Identification and Characterization of Resistance-Associated Substitutions (RASs) in Viral Polymerase (e.g., S282T in NS5B)
The primary mechanism of resistance to many nucleoside/nucleotide inhibitors of the HCV NS5B polymerase involves specific amino acid changes, known as resistance-associated substitutions (RASs), within the enzyme's active site. mdpi.com For the class of 2'-substituted nucleoside analogs, the S282T substitution in the NS5B polymerase is a well-characterized RAS. mdpi.comnih.gov This substitution, a change from serine to threonine at position 282, has been shown to confer resistance to several nucleoside inhibitors. mdpi.comnatap.org
In the context of adafosbuvir (B605176), which is a prodrug of a uridine-based nucleotide analog, in vitro studies have identified the S282T substitution as a key mutation associated with reduced susceptibility. nih.govresearchgate.net While adafosbuvir itself is not directly incorporated into the viral RNA, its active triphosphate form competes with natural nucleotides for the NS5B polymerase. The S282T mutation is located in the palm domain of the NS5B polymerase, a region critical for nucleotide binding and catalysis. mdpi.com
It is important to note that while S282T is a primary RAS for many nucleoside inhibitors, it is not always detected in patients who experience treatment failure. mdpi.com In clinical studies involving adafosbuvir in combination with other DAAs, the S282T substitution was not detected in any patients at baseline. nih.gov This suggests that naturally occurring S282T may be rare. europeanreview.orgdovepress.com However, the potential for its emergence under selective pressure from the drug remains a consideration.
Other substitutions in the NS5B polymerase have also been identified, although their clinical significance in relation to adafosbuvir resistance is less defined. For instance, studies with other guanosine (B1672433) nucleotide analogs have shown that a combination of multiple mutations (e.g., S15G, C223H, and V321I) may be required to confer a high level of resistance, and these mutations can impair the replication fitness of the virus. nih.gov
Mutational Analysis and Impact on Inhibitor Binding and Catalytic Efficiency
The S282T substitution reduces the sensitivity of the HCV NS5B polymerase to nucleoside inhibitors by altering the geometry of the active site. mdpi.com The introduction of a methyl group on the side chain of threonine, compared to the hydroxyl group of serine, creates steric hindrance that can interfere with the proper positioning of the nucleotide analog inhibitor. This can lead to a decrease in the inhibitor's binding affinity. mdpi.com
In vitro studies have demonstrated that the S282T mutation can lead to a significant fold-change in the 50% effective concentration (EC50) of the inhibitor, indicating reduced potency. For a precursor to adafosbuvir, the S282T mutation resulted in an approximately 10-fold reduction in sensitivity. researchgate.net However, even with this reduction, complete inhibition of the S282T mutant replicon could still be achieved at higher concentrations of the drug. researchgate.net
The S282T mutation is also associated with a significant loss of replication fitness for the virus. mdpi.comnih.gov This means that in the absence of the drug, the wild-type virus with the original serine at position 282 will likely outcompete the resistant mutant. This reduced fitness may explain why the S282T mutation is not commonly observed at baseline in treatment-naïve patients. europeanreview.orgdovepress.com However, under the selective pressure of a nucleoside inhibitor, the resistant variant can become the dominant species. hcvguidelines.org
The structural basis for the impact of the S282T mutation has been elucidated through crystallographic studies of the HCV RdRp. These studies have shown how the S282 residue moves to interact with incoming nucleotide substrates and how this interaction is disrupted by the active form of some nucleoside inhibitors. mdpi.com
Cross-Resistance Profiles with Other Nucleoside Analogs and Direct-Acting Antivirals
An important consideration in antiviral therapy is the potential for cross-resistance, where resistance to one drug confers resistance to other drugs in the same class or even different classes. The S282T substitution, being a key RAS for many 2'-substituted nucleoside inhibitors, can lead to cross-resistance among these agents. nih.gov This means that a virus resistant to one such inhibitor may also be less susceptible to others that are structurally similar.
However, adafosbuvir and its active triphosphate form have shown a favorable cross-resistance profile in some contexts. Studies on related 2'-F-2'-C-methylguanosine prodrugs demonstrated no cross-resistance with other classes of HCV inhibitors, including other 2'-modified nucleoside/nucleotide analogs like sofosbuvir (B1194449) (PSI-7977), as well as non-nucleoside inhibitors and protease inhibitors. nih.gov This is significant because it suggests that adafosbuvir could potentially be used in combination with or as a subsequent treatment for patients who have developed resistance to other classes of DAAs.
The lack of cross-resistance with non-nucleoside inhibitors is expected, as they bind to different allosteric sites on the NS5B polymerase. mdpi.com Similarly, protease inhibitors and NS5A inhibitors target entirely different viral proteins (NS3/4A protease and NS5A protein, respectively), so cross-resistance between these classes and a nucleoside inhibitor like adafosbuvir would not be anticipated. nih.govmdpi.com
The table below summarizes the cross-resistance profile of adafosbuvir 5'-triphosphate based on available data for related compounds.
| Antiviral Agent/Class | Cross-Resistance with this compound | Mechanism |
| Other 2'-substituted Nucleoside Analogs | Possible | Similar binding site and mechanism of action; S282T is a common RAS. nih.gov |
| Sofosbuvir (PSI-7977) | No (in some studies) | While both are nucleoside analogs, specific structural differences may lead to differential interactions with the polymerase active site. nih.gov |
| Non-nucleoside NS5B Inhibitors | No | Bind to different allosteric sites on the NS5B polymerase. mdpi.com |
| NS3/4A Protease Inhibitors (e.g., Simeprevir) | No | Target a different viral protein (NS3/4A protease). nih.gov |
| NS5A Inhibitors (e.g., Odalasvir) | No | Target a different viral protein (NS5A). nih.gov |
This table is based on data from related compounds and may not fully represent the complete cross-resistance profile of this compound.
Strategies to Overcome or Mitigate Resistance Development through Combination Approaches
The primary strategy to combat the development of antiviral resistance is the use of combination therapy, where drugs with different mechanisms of action are co-administered. nih.gov This approach makes it much more difficult for the virus to simultaneously develop mutations that confer resistance to all drugs in the regimen.
Adafosbuvir has been evaluated in clinical trials as part of a combination regimen with other DAAs, such as the NS5A inhibitor odalasvir (B609714) and the NS3/4A protease inhibitor simeprevir (B1263172). nih.govnih.govdrugbank.comresearchmap.jp This triple combination targets three distinct viral proteins, presenting a high barrier to resistance. nih.gov The rationale behind this approach is that even if a resistant variant to one of the drugs emerges, it will likely remain susceptible to the others, preventing viral breakthrough.
The OMEGA-1 and AL-335-604 studies demonstrated high sustained virologic response (SVR) rates with the combination of adafosbuvir, odalasvir, and simeprevir in patients with HCV genotypes 1 and 2. nih.gov The success of these combination therapies underscores the effectiveness of this strategy in overcoming potential resistance.
Furthermore, in vitro studies have shown that combining a precursor to adafosbuvir with ribavirin (B1680618) resulted in significant synergy in antiviral potency against both wild-type and S282T-expressing replicons. researchgate.net This suggests that even in the presence of a RAS for the nucleoside inhibitor, the addition of another antiviral agent can effectively suppress viral replication.
The development of pangenotypic antiviral agents is another key strategy. Adafosbuvir has demonstrated potent antiviral activity against HCV genotypes 1-6, making it a valuable component of combination therapies for a broad range of patients. nih.gov
| Combination Strategy | Rationale | Supporting Evidence |
| Combination with other DAA classes (NS5A and NS3/4A inhibitors) | Targets multiple viral proteins, creating a high barrier to resistance. nih.gov | High SVR rates in OMEGA-1 and AL-335-604 studies with adafosbuvir, odalasvir, and simeprevir. nih.gov |
| Combination with Ribavirin | Synergistic antiviral effect, even against resistant variants. researchgate.net | In vitro studies showed significant synergy against both wild-type and S282T replicons. researchgate.net |
| Use of Pangenotypic Agents | Broad activity against multiple HCV genotypes allows for wider application in diverse patient populations. nih.gov | Adafosbuvir shows potent activity against HCV genotypes 1-6. nih.gov |
Preclinical Research and Drug Discovery Endeavors
Rational Design and Optimization of Nucleoside Analog Prodrugs
The primary challenge in the development of nucleoside analog therapeutics is their efficient delivery into target cells and subsequent conversion to the active triphosphate form. Nucleosides themselves often suffer from poor cellular uptake and require an initial phosphorylation step catalyzed by cellular kinases, which can be inefficient and a point of resistance. To overcome these hurdles, the rational design of nucleoside analog prodrugs has become a cornerstone of modern antiviral drug discovery. researchgate.netnih.gov
A prominent and highly successful approach in this area is the ProTide technology. nih.govnih.govwikipedia.org This technology masks the negatively charged monophosphate of the nucleoside analog, facilitating its passage across the cell membrane. The ProTide moiety typically consists of an amino acid ester and an aryl group, which are designed to be cleaved by intracellular enzymes, releasing the nucleoside monophosphate within the cell. nih.govresearchgate.net This strategy effectively bypasses the need for the initial, often rate-limiting, phosphorylation step. researchgate.net
The design and optimization of these prodrugs are a meticulous process involving the selection of the appropriate amino acid and aryl substituents to balance stability in plasma with efficient intracellular cleavage. nucana.com For liver-targeted therapies, such as those for hepatitis C, the prodrug is designed to be preferentially taken up and metabolized by hepatocytes. medivir.comresearchgate.net This targeted delivery enhances the concentration of the active drug at the site of infection while minimizing systemic exposure and potential off-target effects. semanticscholar.org
The success of the ProTide approach is exemplified by several FDA-approved antiviral drugs, which have demonstrated the power of this technology to transform nucleoside analogs into highly effective therapeutics. nih.govnucana.comtandfonline.com This rational design strategy continues to be applied in the development of new antiviral agents for a range of diseases.
Lead Compound Identification and Structure-Activity Relationship Studies
The process of identifying a lead compound is a critical step in drug discovery that involves screening a library of compounds to find those with the desired biological activity. danaher.comsigmaaldrich.com For antiviral nucleoside analogs, this initial "hit" is then subjected to extensive structure-activity relationship (SAR) studies to optimize its properties. SAR studies systematically modify the chemical structure of the lead compound and evaluate the impact of these changes on its antiviral potency and other key parameters. nih.gov
In the context of adafosbuvir (B605176) and related compounds, SAR studies focus on three main components: the nucleobase, the sugar moiety, and the phosphoramidate (B1195095) prodrug moiety. researchgate.net Modifications to the nucleobase can affect the compound's interaction with the viral polymerase, the target enzyme. Changes to the sugar ring can influence the compound's conformation and its ability to be incorporated into the growing viral RNA or DNA chain.
The phosphoramidate group itself is a rich area for SAR exploration. The choice of the amino acid and the aryl group can significantly impact the prodrug's stability, cell permeability, and the rate of intracellular conversion to the active monophosphate. nih.gov For instance, different amino acid esters can be explored to optimize cleavage by specific intracellular esterases. The electronic properties of the aryl group can also be fine-tuned to modulate the stability of the phosphoramidate linkage.
Through these iterative cycles of design, synthesis, and biological testing, researchers can identify compounds with improved antiviral activity, enhanced metabolic stability, and a more favorable selectivity profile. researchgate.net The data generated from these studies are crucial for selecting a final clinical candidate.
Table 1: Illustrative Structure-Activity Relationship Data for Nucleoside Analogs
| Compound ID | Nucleobase Modification | Sugar Modification | Phosphoramidate Moiety | Antiviral Activity (EC50, nM) |
| Lead-001 | Guanine | 2'-C-Me | L-Alanine isopropyl ester, phenyl | 50 |
| Analog-A1 | 2,6-diaminopurine | 2'-C-Me | L-Alanine isopropyl ester, phenyl | >1000 |
| Analog-S1 | Guanine | 2'-deoxy-2'-fluoro | L-Alanine isopropyl ester, phenyl | 25 |
| Analog-P1 | Guanine | 2'-C-Me | L-Valine isopropyl ester, phenyl | 75 |
| Analog-P2 | Guanine | 2'-C-Me | L-Alanine isopropyl ester, 4-nitrophenyl | 15 |
Preclinical Evaluation in Animal Models (e.g., for liver delivery of active triphosphate)
Following successful in vitro characterization, promising lead compounds advance to preclinical evaluation in animal models. A primary objective of these studies for a liver-targeted antiviral like adafosbuvir is to assess the efficiency of liver delivery and the intracellular formation of the active triphosphate metabolite. semanticscholar.org Various animal models, including rodents and non-human primates, are utilized to investigate the pharmacokinetics and biodistribution of the prodrug and its metabolites. massbio.orgnih.gov
Studies are designed to measure the concentration of the parent prodrug, the intermediate monophosphate, and the active triphosphate in the liver tissue over time after oral administration. researchgate.net This provides critical information on the extent of liver targeting and the efficiency of the intracellular conversion pathway. massbio.org For instance, high levels of the triphosphate in hepatocytes relative to other tissues would confirm successful liver-targeting. researchgate.net
Table 2: Representative Preclinical Pharmacokinetic Data in Animal Models
| Compound | Animal Model | Dose (mg/kg) | Peak Liver Triphosphate Conc. (µM) | Liver/Plasma Exposure Ratio |
| Adafosbuvir (analog) | Dog | 10 | 15.2 | ~30 |
| Sofosbuvir (B1194449) | Human | 400 (daily) | 77.1 (median total hepatic metabolites) | ~30 |
| Ribavirin (B1680618) | Human | 1000-1200 (daily) | 361 (median total hepatic metabolites) | ~30 |
Note: Data for Sofosbuvir and Ribavirin in humans are included for comparative context. researchgate.net
Development of Novel Analogs with Enhanced Antiviral Activity and Metabolic Stability
The quest for improved antiviral therapeutics is an ongoing process, and the development of novel analogs with enhanced features is a key research focus. nih.gov Building on the knowledge gained from SAR studies of initial lead compounds, medicinal chemists design new molecules with specific modifications aimed at boosting antiviral potency and improving metabolic stability. nih.gov
Enhancing antiviral activity can be achieved by designing analogs that are more efficiently recognized and utilized by the viral polymerase, or that act as more potent chain terminators of viral replication. acs.org This might involve subtle changes to the nucleobase or sugar moiety to optimize interactions within the enzyme's active site.
Improving metabolic stability is another critical goal. nih.gov Nucleoside analogs can be susceptible to degradation by various enzymes in the body, which can limit their bioavailability and duration of action. nih.gov Strategies to enhance stability include modifying the molecule at sites prone to metabolic attack, or by designing prodrugs that protect the parent compound until it reaches the target tissue. frontiersin.org For example, modifications to the sugar ring or the phosphoramidate moiety can be made to increase resistance to enzymatic cleavage in the plasma, thereby increasing the amount of prodrug that reaches the liver. mdpi.com The development of these next-generation analogs aims to provide more effective and convenient treatment options for viral infections. mdpi.com
Future Directions in Antiviral Nucleotide Analog Research
The field of antiviral nucleotide analog research continues to evolve, with several exciting future directions. articleted.com A major focus is the development of broad-spectrum antivirals that are effective against multiple viruses, which would be invaluable for treating co-infections and for responding to emerging viral threats. nih.govnih.govmdpi.com This involves targeting conserved features of viral polymerases across different viral families.
Another key area of research is the development of novel prodrug strategies to further enhance tissue-specific delivery and minimize off-target effects. acs.org This could involve designing prodrugs that are activated by enzymes specifically expressed in certain cell types or tissues. Overcoming drug resistance is also a critical challenge. nih.gov Research is ongoing to develop nucleotide analogs that are less susceptible to resistance mutations in the viral polymerase.
Furthermore, there is growing interest in combination therapies, where nucleotide analogs are co-administered with other antiviral agents that have different mechanisms of action. articleted.com This approach can lead to synergistic antiviral effects and reduce the likelihood of resistance emergence. The continued application of rational drug design principles and a deeper understanding of virology and host-pathogen interactions will undoubtedly lead to the development of the next generation of highly effective and safe antiviral nucleotide analogs. stonybrookmedicine.edu
Methodological Considerations in Nucleoside Analog Triphosphate Research
Chemical Synthesis Approaches for Modified Nucleoside Triphosphates
The chemical synthesis of nucleoside triphosphates and their analogs is fundamental for providing the necessary materials for biochemical and biophysical studies. While prodrugs like adafosbuvir (B605176) are designed to deliver the monophosphate which is then converted to the triphosphate intracellularly, direct chemical synthesis of the triphosphate form is crucial for in vitro enzymatic assays and mechanistic studies. nih.govacs.org Historically, these syntheses have been challenging due to issues with scalability, reaction conditions, and purification. acs.org
Several established methods are employed for the synthesis of modified nucleoside triphosphates:
The Ludwig-Eckstein Method : This approach is widely used and involves the reaction of a nucleoside with a phosphitylating reagent like salicyl chlorophosphite. nih.gov This forms a cyclic intermediate which then reacts with pyrophosphate to yield the desired nucleoside 5'-triphosphate. A key advantage is that it often does not require protection of the functional groups on the nucleobase. nih.gov
Phosphoramidite-Based Solid-Phase Synthesis : This method allows for the construction of full-length oligonucleotides on a solid support using standard DNA/RNA synthesis protocols. nih.gov Following the chain assembly, a multi-step procedure is performed on the solid-supported oligonucleotide to convert the 5'-hydroxyl group into a 5'-triphosphate. This involves creating a 5'-H-phosphonate monoester, which is then activated and reacted with pyrophosphate. nih.gov
One-Pot Reactions from Monophosphates : A common strategy involves the initial phosphorylation of a nucleoside to its 5'-monophosphate. This monophosphate is then converted into an activated intermediate, such as a phosphorimidazolide, which subsequently reacts with pyrophosphate to form the triphosphate. mdpi.com
These chemical routes, while effective for producing research quantities, can suffer from low yields and the need for extensive purification, typically via high-performance liquid chromatography (HPLC). acs.org
| Method | Key Features | Common Reagents | Advantages | Disadvantages |
| Ludwig-Eckstein | Formation of a cyclic triphosphite (B13785505) intermediate. | Salicyl chlorophosphite, Pyrophosphate | Good yields (60-75%); No base protection needed. nih.gov | Requires specific phosphitylating reagents. |
| Solid-Phase Synthesis | Triphosphorylation occurs after oligonucleotide assembly on a solid support. | H-phosphonate, Imidazole, Pyrophosphate | Automated and scalable for modified oligonucleotides. nih.gov | Primarily for oligonucleotides, not single triphosphates. |
| Phosphorimidazolide | Activation of a 5'-monophosphate followed by pyrophosphate coupling. | Triphenylphosphine, Imidazole, Dipyridyl disulfide | A well-established, common approach for single NTPs. mdpi.com | Can have moderate yields and require HPLC purification. |
Enzymatic Synthesis and Biocatalysis for Nucleotide Production
Enzymatic synthesis offers a powerful alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. mdpi.com These biocatalytic approaches are particularly relevant to adafosbuvir, as its mechanism of action relies on intracellular enzymatic conversion to the active triphosphate.
The enzymatic production of nucleoside triphosphates typically involves a cascade of kinase enzymes:
Nucleoside Kinase (NK): Catalyzes the first phosphorylation step, converting the nucleoside to a nucleoside 5'-monophosphate (NMP), using a phosphate (B84403) donor like ATP. mdpi.com
Nucleoside Monophosphate Kinase (NMPK): Catalyzes the second phosphorylation, converting the NMP to a nucleoside 5'-diphosphate (NDP).
Nucleoside Diphosphate (B83284) Kinase (NDPK): Catalyzes the final phosphorylation, converting the NDP to the target nucleoside 5'-triphosphate (NTP). frontiersin.org
This enzymatic cascade can be performed in a "one-pot" reaction, which is efficient and sustainable. frontiersin.org To drive the reaction to completion, an ATP regeneration system is often included to replenish the phosphate donor. frontiersin.orgchemrxiv.org Enzymes for these cascades can be sourced from various organisms and are often selected for broad substrate specificity to accommodate modified nucleosides. mdpi.com For instance, researchers have developed modular enzymatic platforms that can be adapted to produce a wide range of natural and modified NTPs with high conversion rates. frontiersin.org
Biophysical Techniques for Studying Enzyme-Ligand Interactions
Understanding how adafosbuvir 5'-triphosphate interacts with its target, the HCV NS5B polymerase, is critical for elucidating its mechanism of inhibition. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.govwhiterose.ac.uk
Enzyme Inhibition Assays: The most direct method to assess the potency of an inhibitor is to measure its effect on enzyme activity. For this compound, its ability to inhibit the RNA polymerization activity of HCV NS5B is quantified to determine its half-maximal inhibitory concentration (IC50). The triphosphate form of the parent 4'-fluoro-2'-C-methyluridine has shown potent inhibition of HCV NS5B polymerase with IC50 values as low as 27 nM. nih.gov
Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) can monitor the binding event between the enzyme and a fluorescently labeled ligand or can be used in competition assays. frontiersin.org Changes in the intrinsic protein fluorescence upon ligand binding can also be used to determine binding constants. researchgate.net
Thermal Shift Assay (TSA): This method measures the change in a protein's thermal denaturation temperature upon ligand binding. A significant shift indicates a direct interaction between the protein and the ligand, making it a useful tool for screening and validation. plos.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining thermodynamic parameters of an interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n). mdpi.com
| Technique | Principle | Key Parameter(s) Measured | Application to this compound |
| Enzyme Inhibition Assay | Measures the reduction in enzyme catalytic rate in the presence of an inhibitor. | IC50 | Determines the concentration needed to inhibit HCV NS5B polymerase activity by 50%. nih.gov |
| Thermal Shift Assay (TSA) | Monitors ligand-induced changes in protein melting temperature. | ΔTm (Change in melting temp) | Confirms direct binding of the triphosphate to the NS5B polymerase. plos.org |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Kd (Dissociation Constant), ΔH (Enthalpy) | Quantifies the binding affinity and thermodynamics of the interaction with NS5B. mdpi.com |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules. | Binding Affinity, Conformational Changes | Studies the dynamics of the NS5B-triphosphate complex. frontiersin.org |
Advanced Cell-Based Assays for Antiviral Activity Evaluation
While biophysical and enzymatic assays are vital for studying the direct inhibitor-target interaction, cell-based assays are essential to evaluate the antiviral efficacy of a compound in a biological context. nih.gov For a prodrug like adafosbuvir, these assays are critical as they account for cellular uptake, metabolic activation to the triphosphate form, and potential cytotoxicity.
The HCV replicon system is the workhorse for this type of evaluation. nih.govfrontiersin.org
HCV Replicon System: These are cell lines, typically derived from the human hepatoma cell line Huh-7, that contain a subgenomic or full-length HCV RNA molecule that can autonomously replicate. nih.gov The replicon RNA often has the viral structural genes replaced with a reporter gene, such as firefly luciferase or neomycin phosphotransferase. pnas.org
Activity Measurement: The level of HCV replication is directly proportional to the expression of the reporter gene. nih.gov To test a compound like adafosbuvir, the replicon-harboring cells are incubated with the drug for a period (e.g., 72 hours). The reduction in reporter signal (e.g., luciferase activity) is then measured to determine the compound's antiviral activity. pnas.org
EC50 Determination: From the dose-response curve generated, the 50% effective concentration (EC50) is calculated. This value represents the concentration of the drug required to inhibit HCV replication by 50%. Phosphoramidate (B1195095) prodrugs of the 4'-fluoro-2'-C-substituted uridine (B1682114) series, including the lead compound adafosbuvir (AL-335), have demonstrated potent activity in replicon assays with EC50 values as low as 20 nM. nih.gov
These assays are amenable to high-throughput screening (HTS), allowing for the rapid evaluation of large libraries of compounds to identify potent antiviral agents. nih.govmdpi.com
Molecular Docking and Computational Chemistry for Inhibitor Design
Computational methods are indispensable tools in modern drug discovery, used to rationalize structure-activity relationships (SAR), predict binding modes, and guide the design of new inhibitors. nih.govfrontiersin.org
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to its receptor target (the HCV NS5B polymerase). nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the triphosphate and the amino acid residues in the enzyme's active site. ijeast.commdpi.com This information helps explain why certain modifications to the nucleoside enhance or diminish its activity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time. This can help assess the stability of the docked pose and reveal conformational changes in the protein upon inhibitor binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By building a model based on a series of analogs, researchers can predict the activity of newly designed compounds before they are synthesized. nih.gov
These computational approaches allow for the virtual screening of large compound libraries and the optimization of lead compounds by predicting how structural changes will affect target binding and activity, thereby accelerating the drug discovery process. vivabiotech.comacs.org
Q & A
Q. How is Adafosbuvir 5'-triphosphate synthesized and purified for in vitro antiviral studies?
this compound synthesis typically involves enzymatic phosphorylation of the parent nucleoside using kinases, followed by purification via ion-exchange chromatography or HPLC. Critical parameters include maintaining nucleotide stability (e.g., pH control to prevent hydrolysis) and verifying purity using ³¹P NMR or mass spectrometry. Enzyme-coupled assays, such as the malachite green method, can confirm triphosphate integrity by quantifying inorganic phosphate release during enzymatic hydrolysis .
Q. What role does the 5'-triphosphate moiety play in Adafosbuvir’s antiviral activity?
The 5'-triphosphate group is essential for incorporation into viral RNA by RNA-dependent RNA polymerase (RdRp), acting as a competitive substrate analog. Computational docking studies (e.g., AutoDock Vina) reveal that the triphosphate group forms hydrogen bonds with conserved RdRp residues (e.g., Arg-555, Ser-549 in SARS-CoV-2), disrupting viral replication . This mechanism parallels innate immune recognition of 5'-triphosphate viral RNA by RIG-I, which distinguishes viral from host RNA .
Q. What cell-based assays are used to quantify this compound’s antiviral efficacy?
Standard assays include:
- Plaque reduction neutralization tests (PRNT) to measure viral load suppression.
- RT-qPCR to quantify viral RNA synthesis inhibition.
- Cytotoxicity assays (e.g., MTT) to differentiate antiviral activity from host cell toxicity. Optimizing cell permeability (e.g., using prodrug forms) and intracellular triphosphate stability (e.g., adjusting incubation time) is critical for reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to assess competitive inhibition kinetics of this compound against viral polymerases?
Use steady-state kinetic assays with varying concentrations of natural dNTPs (e.g., ATP, GTP) and this compound. Calculate inhibition constants (Kᵢ) using Lineweaver-Burk plots or Cheng-Prusoff equations. For example, Zalcitabine 5'-triphosphate (ddCTP) studies demonstrated competitive inhibition of HIV reverse transcriptase by comparing Kₘ (Michaelis constant) and Kᵢ values under identical buffer conditions . Include controls with non-hydrolysable analogs (e.g., α,β-methylene ATP) to distinguish incorporation from binding effects.
Q. What strategies resolve contradictions between computational docking predictions and enzymatic assay results for this compound?
Discrepancies often arise from:
- Static vs. dynamic binding : Docking studies (e.g., AutoDock) model static interactions, whereas molecular dynamics simulations account for RdRp conformational flexibility.
- Solvation effects : Include explicit water molecules in docking parameters to improve accuracy.
- Enzyme complex integrity : Use full RdRp complexes (nsp7/nsp8 co-factors) rather than isolated subunits, as catalytic efficiency depends on co-factor interactions . Validate predictions with mutagenesis studies (e.g., Ala-scanning of RdRp residues).
Q. How can off-target effects of this compound on host nucleotide metabolism be systematically evaluated?
- Metabolomic profiling : Use LC-MS/MS to quantify changes in endogenous dNTP pools in treated vs. untreated cells.
- Enzyme inhibition assays : Test interactions with human polymerases (e.g., Pol γ) or triphosphatases (e.g., SAMHD1) using in vitro activity assays. For SAMHD1, employ a malachite green-based phosphate detection system to measure dNTP hydrolysis rates .
- RNA-seq : Identify dysregulated host genes involved in nucleotide biosynthesis (e.g., IMPDH, RRM1).
Q. What methodologies optimize detection of intracellular this compound levels in primary immune cells?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., ¹³C-Adafosbuvir triphosphate) for quantification.
- Cell lysis stabilization : Use ice-cold methanol/water (80:20) with phosphatase inhibitors to prevent triphosphate degradation.
- Calibration curves : Account for matrix effects by spiking triphosphate standards into cell lysates from untreated controls .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response data for this compound in antiviral screens?
- Four-parameter logistic regression (e.g., GraphPad Prism) to calculate EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-cytotoxic concentration).
- Z-factor analysis to validate assay robustness (Z > 0.5 indicates high reliability).
- Synergy testing : Use the Chou-Talalay method for combination studies with other antivirals (e.g., Remdesivir) .
Q. What criteria distinguish between direct RdRp inhibition and indirect antiviral effects in this compound studies?
- Time-of-addition assays : Add Adafosbuvir at different post-infection timepoints; early inhibition (0–2 h) suggests direct RdRp targeting.
- Subgenomic replicon systems : Use reporter constructs lacking structural viral genes to isolate polymerase activity.
- Resistance profiling : Serial passage under drug pressure to identify RdRp mutations (e.g., S549T) conferring reduced susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
